molecular formula C12H24OSi B144629 6-(t-Butyldimethylsilyloxy)-1-hexyne CAS No. 73448-13-2

6-(t-Butyldimethylsilyloxy)-1-hexyne

Cat. No. B144629
CAS RN: 73448-13-2
M. Wt: 212.4 g/mol
InChI Key: RWFYLLBXPPJCCD-UHFFFAOYSA-N
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Description

The compound “6-(t-Butyldimethylsilyloxy)-1-hexyne” likely belongs to the class of organosilicon compounds, which are often used in organic synthesis due to their reactivity and stability . The “t-Butyldimethylsilyloxy” group is a common protecting group in organic chemistry, particularly for alcohols .


Synthesis Analysis

While specific synthesis methods for “6-(t-Butyldimethylsilyloxy)-1-hexyne” were not found, the general approach to synthesizing such compounds often involves the reaction of an alcohol with a silyl chloride in the presence of a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(t-Butyldimethylsilyloxy)-1-hexyne” would depend on its exact molecular structure. Organosilicon compounds generally have low reactivity and good thermal and chemical stability .

Scientific Research Applications

Polymerization and Material Science

  • A study by Yuan et al. (2005) describes the use of siloxy-substituted compounds in the polymerization of ethylene, leading to branched polyethylene. This illustrates the role of such compounds in developing new polymeric materials (Yuan et al., 2005).

Analytical Chemistry

  • Gaskell and Brooks (1976) discuss the use of t-butyldimethylsilyl derivatives in gas chromatography-mass spectrometry for steroids, highlighting its importance in analytical methodologies (Gaskell & Brooks, 1976).

Carbohydrate Chemistry

  • Research by Franke and Guthrie (1977) demonstrates the usefulness of the t-butyldimethylsilyl group as a blocking group in carbohydrate chemistry, particularly for derivatives of methyl α-D-glucopyranoside and sucrose (Franke & Guthrie, 1977).

Organic Synthesis

  • Larsen and Stoodley (1989) investigated the influence of butadiene structure on the diastereofacial reactivity of specific derivatives, including t-butyldimethylsilyloxy derivatives, in asymmetric Diels–Alder reactions (Larsen & Stoodley, 1989).

Spectroscopy and Structural Analysis

  • A study on the microwave spectrum of 1-hexyne, which includes the analysis of 6-(t-Butyldimethylsilyloxy)-1-hexyne, reveals the presence of multiple conformers, contributing to the understanding of molecular structures in spectroscopy (Atticks et al., 2001).

Catalysis and Chemical Reactions

  • Research by Takahashi et al. (1995) discusses the hydrosilylation of specific compounds using t-butyldimethylsilyloxy derivatives in the context of synthesizing artificial inhibitors, demonstrating its utility in catalysis and synthetic chemistry (Takahashi et al., 1995).

Miscellaneous Applications

  • Sugawara and Hashiyama (2007) explore the stereoselective nucleophilic substitution of certain acetates, highlighting the versatility of t-butyldimethylsilyloxy derivatives in organic synthesis (Sugawara & Hashiyama, 2007).

Future Directions

The future directions for research on “6-(t-Butyldimethylsilyloxy)-1-hexyne” and similar compounds could include exploring their potential uses in organic synthesis and their biological activities .

properties

IUPAC Name

tert-butyl-hex-5-ynoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24OSi/c1-7-8-9-10-11-13-14(5,6)12(2,3)4/h1H,8-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYLLBXPPJCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451745
Record name 6-(t-butyldimethylsilyloxy)-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(t-Butyldimethylsilyloxy)-1-hexyne

CAS RN

73448-13-2
Record name 6-(t-butyldimethylsilyloxy)-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hexyn-1-ol (9.81 g) in dichloromethane (50 ml) was added, at 0° C., triethylamine (10 ml), t-butyldimethylsilylchloride (17 g) and 4-dimethylaminopyridine (100 mg) and the mixture was stirred 16 hrs. while warming to room temperature. Dichloromethane (100 ml) was added and the organic layer was washed with 1N HCl (2×50 ml), brine and dried with Na2SO4. Solvents were removed and residue distilled under vacuum to yield the title compound as an oil (19 g, 89%).
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol (27); and Acetic acid 7-(tert-butyl-dimethyl-silanyloxy)-hept-2-ynyl ester (28, FIG. 4). A solution of 7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol (27) (4.507 g, 21 mmol) in pyridine (20 mL) was treated with acetic anhydride (3.0 mL, 31.8 mmol). After 18 hours, the solvent was evaporated and the residue co-evaporated with toluene. The residue was used directly in the next step.
Name
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Acetic acid 7-(tert-butyl-dimethyl-silanyloxy)-hept-2-ynyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
Quantity
4.507 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 5-hexyne-1-ol (4.81 g, 49.0 mmol) in N,N-dimethylformamide (100 ml) were added imidazole (4.0 g, 59.0 mmol) and t-butyldimethylsilylchloride (8.12 g, 54.0 mmol) at 0° C., which was then stirred at the same temperature for 3 hour After the reaction was completed, water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was subjected to column chromatography (n-hexane:ethyl acetate=10:1) to give the title compound (10.0 g, yield: 99%) as a colorless oil.
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FEM Cederbaum - 1989 - search.proquest.com
Enynes and diynes reacting with" ZrCp $\sb2 $" generated by treating Cl $\sb2 $ ZrCp $\sb2 $ with 2 equiv of n-BuLi can produce in excellent yields zirconabicycles. Their protonolysis …
Number of citations: 2 search.proquest.com
U Singh - 1994 - search.proquest.com
Chapter 1. Studies Towards A Total Synthesis of Laulimalide. Laulimalide is a macrolide obtained from a marine sponge. Due to its unknown absolute stereochemistry, attempts have …
Number of citations: 3 search.proquest.com

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